molecular formula C15H21NO2 B1600854 N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 131511-13-2

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B1600854
CAS No.: 131511-13-2
M. Wt: 247.33 g/mol
InChI Key: JQECYFYCFOSKFU-UHFFFAOYSA-N
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Description

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C15H21NO2. It is a derivative of 1,4-dioxaspiro[4.5]decane, featuring a benzyl group attached to the nitrogen atom of the spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:

  • Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines.

  • Benzyl Group Introduction: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride or benzyl bromide reacts with the amine group in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or spirocyclic positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It can serve as a ligand in biological studies, interacting with various biomolecules and receptors.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound's unique properties make it suitable for use in materials science and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific context of its use.

Comparison with Similar Compounds

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine can be compared to other similar compounds, such as:

  • N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine: This compound differs by the presence of a trifluoromethyl group, which can affect its reactivity and biological activity.

  • N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound has two benzyl groups, potentially altering its binding affinity and pharmacological properties.

Uniqueness: this compound stands out due to its specific structural features, which can influence its chemical behavior and potential applications. Its unique combination of a benzyl group and a spirocyclic structure makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)12-16-14-6-8-15(9-7-14)17-10-11-18-15/h1-5,14,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECYFYCFOSKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NCC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472921
Record name N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131511-13-2
Record name N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,4-Cyclohexanedione ethylene ketal (5.00 g, 32.0 mmol, 1 eq.), sodium triacetoxyborohydride (8.14 g, 38.4 mmol, 1.2 eq.) and benzylamine (3.50 mL, 32.0 mmol, 1 eq.) were mixed in methylene chloride (100 mL) at room temperature. Stirred for 20 hours. Added 50 mL of 1.0 N NaOH. Stirred for 10 minutes. Extracted 3 times with methylene chloride (50 mL). The organic layers were combined, dried over sodium sulfate and stripped to give N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine (7.91 g) of a light amber oil as product. Yield=100%. LCMS detects (M+H)+=248.26.
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5 g
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8.14 g
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3.5 mL
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100 mL
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50 mL
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Synthesis routes and methods III

Procedure details

Na(OAc)3BH 2.03 g (9.6 mmol) was added to a solution of 1,4-dioxa-spiro[4.5]decan-8-one 1.0 g (6.4 mmol) and benzylamine 0.69 g (6.4 mmol) in CH2Cl2 (20 ml) under nitrogen as inert gas and stirring was performed for 2 h at RT. After the addition of CH2Cl2 (80 ml), the organic phase was washed with aqueous saturated NaHCO3 solution. After drying of the separated organic phases over Na2SO4 and filtration, the solvent was removed by distillation and the product benzyl-(1,4-dioxa-spiro[4.5]dec-8-yl)-amine 1.6 g (100% of theoretical) was obtained.
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2.03 g
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1 g
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20 mL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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